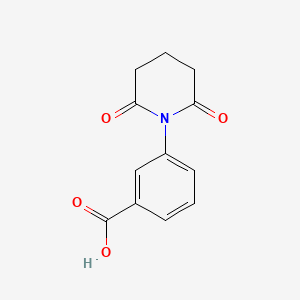

3-(2,6-Dioxopiperidin-1-yl)benzoic acid

Description

BenchChem offers high-quality 3-(2,6-Dioxopiperidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Dioxopiperidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dioxopiperidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-10-5-2-6-11(15)13(10)9-4-1-3-8(7-9)12(16)17/h1,3-4,7H,2,5-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLKYUBOPCHMBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Protocol for 3-(2,6-Dioxopiperidin-1-yl)benzoic Acid

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3-(2,6-dioxopiperidin-1-yl)benzoic acid. This compound is a crucial building block in contemporary drug discovery, serving as a non-degrading control molecule and a precursor for various therapeutic agents, including molecular glues and Proteolysis Targeting Chimeras (PROTACs). It shares the core glutarimide structure with immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide[1][2]. The protocol detailed herein is designed for researchers, medicinal chemists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and safety. We present a reliable two-step synthesis commencing from 3-aminobenzoic acid and glutaric anhydride, followed by detailed methodologies for purification and characterization.

Synthetic Strategy and Mechanism

The synthesis of the target compound is achieved through a straightforward and efficient two-step process: (1) nucleophilic acyl substitution to form an amic acid intermediate, followed by (2) a thermally induced dehydration and cyclization to yield the final glutarimide product.

Overall Reaction Scheme

The reaction proceeds as follows:

-

Step 1: Acylation. 3-Aminobenzoic acid is acylated by glutaric anhydride to form the open-chain intermediate, 4-((3-carboxyphenyl)carbamoyl)butanoic acid.

-

Step 2: Cyclization. The intermediate undergoes intramolecular cyclization via dehydration to form the stable six-membered piperidine-2,6-dione ring system.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

-

Step A: Nucleophilic Acyl Substitution (Amide Formation) The synthesis initiates with the nucleophilic attack of the aromatic amino group of 3-aminobenzoic acid on one of the electrophilic carbonyl carbons of glutaric anhydride. Acid anhydrides are excellent acylating agents for amines[3][4]. This attack opens the anhydride ring, forming a tetrahedral intermediate which rapidly collapses to yield the stable amic acid product, 4-((3-carboxyphenyl)carbamoyl)butanoic acid. Glacial acetic acid is an ideal solvent for this step as it ensures the solubility of both starting materials and the intermediate, while its acidic nature does not impede the nucleophilicity of the aromatic amine significantly.

-

Step B: Intramolecular Cyclization (Imide Formation) The formation of the final imide product is an intramolecular condensation reaction. Upon heating, the carboxylic acid and amide moieties of the intermediate are brought into proximity. The addition of acetic anhydride at this stage serves a dual purpose: it acts as a powerful dehydrating agent, removing the water molecule formed during ring closure, and it helps maintain a high reaction temperature. The reaction proceeds via nucleophilic attack of the amide nitrogen onto the pendant carboxylic acid's carbonyl carbon, followed by the elimination of water to form the thermodynamically stable six-membered imide ring[3].

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis, purification, and validation of 3-(2,6-dioxopiperidin-1-yl)benzoic acid.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Role |

| 3-Aminobenzoic acid | 99-05-8 | 137.14 | 10.0 g (72.9 mmol) | Starting Material |

| Glutaric anhydride | 108-55-4 | 114.10 | 8.32 g (72.9 mmol) | Starting Material |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | Solvent |

| Acetic Anhydride | 108-24-7 | 102.09 | 25 mL | Dehydrating Agent |

| Deionized Water | 7732-18-5 | 18.02 | ~1 L | Work-up/Washing |

| Ethanol | 64-17-5 | 46.07 | As needed | Recrystallization |

Step-by-Step Procedure

Part A: Synthesis of 4-((3-Carboxyphenyl)carbamoyl)butanoic Acid (Intermediate)

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzoic acid (10.0 g, 72.9 mmol) and glacial acetic acid (50 mL).

-

Stir the mixture to form a suspension.

-

Add glutaric anhydride (8.32 g, 72.9 mmol) to the suspension in one portion.

-

Heat the reaction mixture to 100 °C and stir for 2 hours. The suspension will gradually dissolve as the reaction progresses to form a clear solution.

-

After 2 hours, allow the mixture to cool to room temperature. A white precipitate of the intermediate product will form.

-

Pour the mixture into 500 mL of cold deionized water with vigorous stirring.

-

Collect the white solid by vacuum filtration, wash thoroughly with deionized water (3 x 100 mL), and dry under vacuum at 60 °C to a constant weight. The intermediate can be used in the next step without further purification.

Part B: Synthesis of 3-(2,6-Dioxopiperidin-1-yl)benzoic Acid (Final Product)

-

Place the dried intermediate from Part A into a 250 mL round-bottom flask.

-

Add glacial acetic acid (50 mL) and acetic anhydride (25 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) with stirring.

-

Maintain the reflux for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crude product with a small amount of cold water, followed by a small amount of cold ethanol.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath.

-

Filter the purified crystals, wash with a small volume of cold ethanol, and dry under vacuum at 80 °C to yield 3-(2,6-dioxopiperidin-1-yl)benzoic acid as a white crystalline solid.

Workflow Visualization

Caption: Synthetic workflow for 3-(2,6-dioxopiperidin-1-yl)benzoic acid.

Characterization and Validation

Proper analytical characterization is essential to confirm the identity and purity of the final product.

-

Appearance: White crystalline solid.

-

Molecular Formula: C₁₂H₁₁NO₄[5].

-

Molecular Weight: 233.22 g/mol [5].

-

Thin-Layer Chromatography (TLC):

-

Mobile Phase: 5% Methanol in Dichloromethane.

-

Visualization: UV light (254 nm).

-

The product should appear as a single spot with a higher Rf value than the amic acid intermediate.

-

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆), δ (ppm):

-

~13.2 (s, 1H): Carboxylic acid proton (-COOH).

-

~8.1-7.5 (m, 4H): Aromatic protons of the benzoic acid ring.

-

~2.9 (m, 2H): Methylene protons (-CH₂-) of the piperidine ring adjacent to the nitrogen.

-

~2.6 (m, 2H): Methylene protons (-CH₂-) of the piperidine ring adjacent to the carbonyl.

-

~2.1 (m, 2H): Central methylene protons (-CH₂-) of the piperidine ring.

-

-

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆), δ (ppm):

-

~173.5, 172.0: Carbonyl carbons of the piperidine ring (C=O).

-

~166.5: Carbonyl carbon of the benzoic acid (-COOH).

-

~138.0, 132.0, 131.5, 129.5, 128.0, 127.0: Aromatic carbons.

-

~31.5, 29.0, 22.0: Aliphatic carbons of the piperidine ring.

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M-H]⁻: 232.06.

-

Safety and Handling

-

General Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Specific Reagent Hazards:

-

Glacial Acetic Acid & Acetic Anhydride: Corrosive and cause severe skin burns and eye damage. Handle with extreme care.

-

3-Aminobenzoic Acid: May cause skin and eye irritation.

-

References

-

MDPI. (2021). Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity. Available at: [Link]

-

ACS Publications. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science. Available at: [Link]

-

ACS Publications. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2022). Alternative synthesis of lenalidomide. Available at: [Link]

-

PubMed. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Available at: [Link]

-

Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Available at: [Link]

-

Wikipedia. (n.d.). Lenalidomide. Retrieved from [Link]

-

New Drug Approvals. (2019). LENALIDOMIDE. Available at: [Link]

-

Chemistry of Heterocyclic Compounds. (2015). SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE. Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation for the synthesis of lenalidomide nitro.... Retrieved from [Link]

-

PubChem. (n.d.). 3-(2,6-Dioxopiperidin-1-yl)benzoic acid. Retrieved from [Link]

-

PubMed. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Available at: [Link]

-

Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]

- Google Patents. (1985). WO1985002618A1 - 2,6-dioxopiperidine derivatives, their preparation and pharmaceutical compositions containing them.

-

Supporting Information. (n.d.). General procedure for the synthesis of Various types of benzoic acid. Available at: [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

-

European Patent Office. (2018). NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - EP 3623366 A1. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Available at: [Link]

-

Thieme. (2025). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Available at: [Link]

-

MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

-

ResearchGate. (n.d.). Characterization and identification of three compounds by ¹H NMR spectra. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Available at: [Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

Sources

Mass Spectrometry of 3-(2,6-dioxopiperidin-1-yl)benzoic acid

This guide details the mass spectrometric analysis of 3-(2,6-dioxopiperidin-1-yl)benzoic acid (CAS: 140213-08-7). This molecule, structurally significant as a simplified N-aryl glutarimide analog of thalidomide-class compounds, presents unique challenges regarding ionization polarity and hydrolytic stability.

An In-Depth Technical Guide

Molecular Profile & Physicochemical Context

Before designing the MS method, one must understand the analyte's functional chemistry. This molecule consists of a benzoic acid moiety linked to the nitrogen atom of a glutarimide (2,6-dioxopiperidine) ring.

| Property | Detail | Implication for MS |

| Formula | C₁₂H₁₁NO₄ | Monoisotopic Mass: 233.0688 Da |

| Structure | N-substituted glutarimide | N-C bond is stable, but the imide ring is labile at high pH. |

| Acid/Base | Carboxylic Acid (pKa ~4.2) | Strongly favors Negative Ion Mode (ESI-) . |

| Polarity | Moderate LogP (~0.6) | Compatible with Reverse Phase LC (C18). |

Critical Stability Warning

Like thalidomide and lenalidomide, the glutarimide ring is susceptible to hydrolytic ring opening , particularly in alkaline conditions.

-

Risk: Conversion to the corresponding glutaramic acid derivatives (+18 Da).

-

Control: All solvents and buffers must be maintained at pH < 6.0 . Avoid ammonium hydroxide.

Sample Preparation & LC Method

To prevent artifactual degradation during analysis, a strict acidic workflow is required.

Protocol: Sample Preparation

-

Stock Solution: Dissolve 1 mg in 1 mL DMSO (highly stable). Avoid Methanol for long-term storage due to potential methyl esterification of the carboxylic acid.

-

Working Standard: Dilute to 1 µg/mL in 0.1% Formic Acid in Water/Acetonitrile (90:10) .

-

Filtration: Use PTFE filters (Nylon may bind the acidic moiety).

Chromatographic Conditions

-

Column: C18 (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

Mass Spectrometry Method Development

Ionization Source: Electrospray Ionization (ESI)

While positive mode is possible, Negative Mode (ESI-) is the authoritative choice for this molecule due to the readily ionizable carboxylic acid.

Primary Scan Mode: Negative ESI

-

Precursor Ion: [M-H]⁻ at m/z 232.06

-

Source Temp: 350°C (Ensure complete desolvation to prevent clustering).

-

Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents discharge in neg mode).

Secondary Scan Mode: Positive ESI (For Confirmation)

-

Precursor Ion: [M+H]⁺ at m/z 234.08

-

Adducts: Expect [M+Na]⁺ (m/z 256.06) if mobile phase is not strictly controlled.

-

Note: The imide nitrogen is non-basic; protonation occurs on the carbonyl oxygens, resulting in lower sensitivity compared to negative mode.

Fragmentation Analysis (MS/MS)

Understanding the dissociation pathways is essential for developing MRM (Multiple Reaction Monitoring) transitions.

Negative Mode Pathway ([M-H]⁻ = 232)

The fragmentation is driven by the stability of the benzoate anion and the fragility of the imide ring.

-

Decarboxylation (Primary): Loss of CO₂ (44 Da) from the benzoate group.

-

Transition: 232 → 188

-

-

Ring Cleavage (Secondary): Cleavage of the glutarimide ring, typically losing CO (28 Da) or C₂H₂O (42 Da).

-

Transition: 232 → 204 (Loss of CO)

-

Positive Mode Pathway ([M+H]⁺ = 234)

-

Loss of Water: From the carboxylic acid group.

-

Transition: 234 → 216

-

-

Loss of CO: From the glutarimide ring.

-

Transition: 234 → 206

-

Proposed Fragmentation Logic Diagram

The following diagram illustrates the mechanistic dissociation of the [M-H]⁻ ion, which is the standard for quantification.

Figure 1: Proposed ESI(-) fragmentation pathway. The transition to m/z 188 is the most robust for quantitation.

Experimental Workflow & Validation

To ensure data integrity, follow this validated workflow structure.

Figure 2: Analytical workflow emphasizing acidic handling and hydrolysis monitoring.

Quantification Parameters (MRM Table)

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| Target | Neg (-) | 232.1 | 188.1 | 30 | 15-20 | Quantifier |

| Target | Neg (-) | 232.1 | 204.1 | 30 | 25-30 | Qualifier |

| Hydrolysis Impurity | Neg (-) | 250.1 | 206.1 | 30 | 15 | Stability Check |

Troubleshooting & Optimization

Issue: Signal Suppression

-

Cause: Co-elution with matrix components in biological samples (plasma/microsomes).

-

Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is high. The thermal nature of APCI is compatible with the stable benzoic acid core, though care must be taken not to thermally degrade the glutarimide ring.

Issue: Peak Tailing

-

Cause: Interaction of the free carboxylic acid with active sites on the column.

-

Solution: Ensure the mobile phase pH is well below the pKa (4.2). Using 0.1% Formic Acid (pH ~2.7) is usually sufficient. If tailing persists, increase buffer strength (e.g., 5mM Ammonium Formate + Formic Acid).

Issue: "Ghost" Peak at m/z 250

-

Cause: Hydrolysis of the glutarimide ring to the open-chain amide-acid.

-

Action: Check autosampler temperature (keep at 4°C). Verify pH of mobile phases. Freshly prepare standards daily.

References

-

PubChem. (2025). 3-(2,6-Dioxopiperidin-1-yl)benzoic acid (CID 15041538). National Library of Medicine. [Link]

-

Murphy-Poulton, S.F., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[1][2][3] Royal Society of Chemistry. [Link]

- Rebane, R., et al. (2012). Ionization of benzoic acid derivatives in ESI negative mode. Journal of Mass Spectrometry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

The Role of Benzoic Acid-Functionalized Glutarimides in PROTAC Design

The following technical guide details the role of 3-(2,6-dioxopiperidin-3-yl)benzoic acid (and its structural isomers) in PROTAC development.

Advanced Technical Guide for Drug Discovery Professionals

Executive Summary

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the E3 ligase ligand is the "anchor" that determines degradation specificity. While Thalidomide and its derivatives (Lenalidomide, Pomalidomide) are the canonical recruiters for Cereblon (CRBN) , they suffer from inherent hydrolytic instability due to their phthalimide/isoindoline core.

3-(2,6-dioxopiperidin-3-yl)benzoic acid —a core representative of the Phenyl Glutarimide (PG) class—has emerged as a superior alternative. By replacing the labile phthalimide ring with a stable phenyl group bearing a carboxylic acid handle, this moiety offers three critical advantages:

-

Enhanced Chemical Stability: Resistance to spontaneous ring-opening hydrolysis.

-

High Ligand Efficiency (LE): Reduced molecular weight (MW) and Topological Polar Surface Area (TPSA) compared to phthalimides.

-

Versatile Vectorization: The carboxylic acid serves as a "ready-to-couple" handle for linker attachment via standard amide chemistry.

Note on Nomenclature: The specific isomer 3-(2,6-dioxopiperidin-1-yl)benzoic acid (N-linked) is structurally distinct from the bioactive 3-(2,6-dioxopiperidin-3-yl)benzoic acid (C-linked). As CRBN recruitment strictly requires an unsubstituted glutarimide nitrogen for hydrogen bonding, the C-linked Phenyl Glutarimide is the functional warhead. This guide focuses on the bioactive C-linked scaffold.

Molecular Architecture & Mechanism of Action

Structural Pharmacophore

The binding of immunomodulatory drugs (IMiDs) to CRBN is driven by the glutarimide ring, which docks into a hydrophobic "tri-tryptophan" pocket (Trp380, Trp386, Trp400).

-

The Glutarimide Face (Warhead): The C3-linked glutarimide ring inserts into the pocket. The imide nitrogen (H-bond donor) and the two carbonyls (H-bond acceptors) form a critical hydrogen-bonding network with the backbone of the pocket.

-

Critical Constraint: Substitution at the glutarimide nitrogen (N1), such as in 3-(2,6-dioxopiperidin-1-yl )benzoic acid, abolishes the H-bond donor capability, rendering the molecule inactive for CRBN recruitment.

-

-

The Phenyl Ring (Scaffold): In Phenyl Glutarimides, the phthalimide of thalidomide is truncated to a simple phenyl ring. This reduction prevents the steric clash with the "sensor loop" of CRBN while maintaining the necessary hydrophobic contacts.

-

The Carboxylic Acid (Exit Vector): Located at the meta (3) or para (4) position of the phenyl ring, the carboxylic acid projects into the solvent-exposed region, providing an ideal attachment point for the PROTAC linker without disrupting the glutarimide-CRBN interface.

Mechanistic Pathway

The mechanism of Phenyl Glutarimide-based PROTACs follows the standard event-driven pharmacology of Targeted Protein Degradation (TPD):

-

Binary Binding: The PG warhead binds CRBN with low-micromolar to high-nanomolar affinity (

). -

Ternary Complex Formation: The linker-Target Ligand moiety recruits the Protein of Interest (POI).[1] The formation of the

complex is cooperative. -

Ubiquitination & Degradation: The proximity allows the E2 enzyme to transfer ubiquitin to surface lysines on the POI, marking it for proteasomal degradation.

Visualization: Mechanism of Action

Caption: Step-wise mechanism of Phenyl Glutarimide-mediated protein degradation.

Comparative Analysis: Phenyl Glutarimides vs. Thalidomide

The shift toward benzoic acid-functionalized glutarimides is driven by stability data.

| Feature | Thalidomide/Pomalidomide | Phenyl Glutarimide (PG) | Impact on PROTAC |

| Core Structure | Phthalimide / Isoindoline | Phenyl ring | PG is smaller (Lower MW).[2] |

| Hydrolytic Stability | Low ( | High ( | PG PROTACs survive longer in assays. |

| CRBN Affinity | High ( | Moderate ( | PG requires optimization but suffices. |

| Linker Chemistry | Requires -NH2 or -F functionalization | Native -COOH handle | PG simplifies amide coupling. |

| Ligand Efficiency | Moderate | High | Better physicochemical properties. |

Expert Insight: The hydrolytic instability of thalidomide arises from the imide ring opening under physiological pH. Phenyl glutarimides lack this second imide ring, effectively eliminating the primary degradation pathway while retaining the CRBN-binding glutarimide.

Experimental Protocols

Synthesis of 3-(2,6-dioxopiperidin-3-yl)benzoic acid

Context: This protocol describes the installation of the glutarimide ring onto a benzoic acid scaffold via a radical-mediated cross-coupling or stepwise cyclization.

Method A: Stepwise Cyclization (Standard)

-

Starting Material: 3-formylbenzoic acid or 3-bromobenzoic acid.

-

Knoevenagel Condensation: React 3-formylbenzoic acid methyl ester with ethyl 4-amino-4-oxobutanoate (or equivalent glutamine derivative).

-

Cyclization: Treat with carbonyldiimidazole (CDI) or acetic anhydride/heat to close the glutarimide ring.

-

Deprotection: Hydrolyze the methyl ester (LiOH, THF/H2O) to reveal the free benzoic acid.

-

QC Check: 1H NMR must show the glutarimide proton at ~11.0 ppm (broad singlet).

-

Method B: Nickel-Catalyzed Cross-Coupling (Advanced)

-

Reagents: 3-Iodobenzoic acid ester, N-Boc-glutaramide derivative.

-

Catalyst: NiCl2·glyme (10 mol%), Pyridine-oxazoline ligand.

-

Conditions: Electrolysis or Zn reductant in DMA.

-

Result: Direct C(sp2)-C(sp3) coupling installing the glutarimide.

Linker Conjugation (Amide Coupling)

Objective: Attach an amine-functionalized linker (e.g.,

-

Activation: Dissolve 3-(2,6-dioxopiperidin-3-yl)benzoic acid (1 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min at RT.

-

Why HATU? It minimizes racemization of the chiral glutarimide center compared to carbodiimides.

-

-

Coupling: Add the amine-linker-ligand construct (1.0 eq). Stir for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), brine, and dry over Na2SO4.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Note: Avoid basic buffers during purification to prevent glutarimide hydrolysis.

-

Fluorescence Polarization (FP) Binding Assay

Objective: Validate CRBN binding affinity (

-

Tracer: Use FITC-Thalidomide or BODIPY-Pomalidomide (20 nM).

-

Protein: Recombinant Human CRBN-DDB1 complex (100 nM).

-

Competitor: Serial dilution of the synthesized PROTAC (from 100

to 1 nM). -

Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 0.01% Pluronic F-127, 1 mM DTT.

-

Readout: Measure mP (milli-polarization) after 30 min incubation.

-

Analysis: Plot % Inhibition vs. Log[Compound].

-

Self-Validation: If the

is

-

Synthetic Workflow Visualization

Caption: Synthetic route from benzoic acid precursor to final PROTAC via Phenyl Glutarimide intermediate.

References

-

Min, J., et al. (2021). "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry. Link

-

Chamberlain, P. P., et al. (2014).[1] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link

-

Ito, T., et al. (2010).[1] "Identification of a primary target of thalidomide teratogenicity." Science. Link

-

PubChem Compound Summary. (2024). "3-(2,6-Dioxopiperidin-1-yl)benzoic acid (CID 15041538)." National Center for Biotechnology Information. Link

-

Bartlett, D. W., & Gilbert, A. M. (2022). "Recent Advances in the Synthesis of Cereblon Modulators." Tetrahedron Letters. Link

Sources

- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]

Methodological & Application

Synthesis of PROTACs using 3-(2,6-dioxopiperidin-1-yl)benzoic acid

This Application Note details the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing 3-(2,6-dioxopiperidin-1-yl)benzoic acid as the E3 ligase recruiting moiety.

Abstract

This guide provides a comprehensive protocol for the chemical synthesis of PROTACs using 3-(2,6-dioxopiperidin-1-yl)benzoic acid (CAS: 140213-08-7). This molecule features a glutarimide ring (2,6-dioxopiperidine) attached via the nitrogen atom to a benzoic acid scaffold. While structurally distinct from the canonical C-linked glutarimide ligands (e.g., Thalidomide, Lenalidomide) which bind Cereblon (CRBN) via the unsubstituted imide nitrogen, this N-linked analog serves as a critical building block for exploring structure-activity relationships (SAR) or designing negative control compounds. The protocol focuses on the robust amide coupling of the carboxylic acid handle to amine-functionalized linkers, followed by conjugation to a protein of interest (POI) ligand.

Chemical Basis & Structural Considerations

Molecule Analysis

-

Name: 3-(2,6-dioxopiperidin-1-yl)benzoic acid

-

Core Structure: N-phenylglutarimide derivative.

-

Key Functionality:

-

Glutarimide Ring: The structural motif typically associated with CRBN binding.

-

Carboxylic Acid (COOH): A versatile synthetic handle for amide coupling with linkers.

-

N-Linkage (Critical Note): Unlike Thalidomide (where the glutarimide is attached at C3 and the N is unsubstituted), this molecule is attached via the glutarimide Nitrogen (N1).

-

Biological Implication: The unsubstituted imide NH is essential for hydrogen bonding in the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400). N-substitution typically abolishes or significantly reduces CRBN binding affinity. Therefore, this specific isomer is often utilized in negative control PROTACs or specialized SAR studies rather than as a high-affinity degrader.

-

Retrosynthetic Strategy

The synthesis of a PROTAC using this building block generally follows a convergent approach:

-

Linker Attachment: Coupling the acid (Ligand) to a mono-protected diamine linker.

-

Deprotection: Removal of the amine protecting group (e.g., Boc).

-

PROTAC Assembly: Coupling the Linker-Ligand amine to an activated POI ligand (e.g., Acid or NHS ester).

Figure 1: Retrosynthetic analysis for PROTAC assembly using the acid-functionalized ligand.

Experimental Protocols

Materials & Reagents

| Reagent | Role | Stoichiometry (Eq.) |

| 3-(2,6-dioxopiperidin-1-yl)benzoic acid | Ligand Scaffold | 1.0 |

| tert-Butyl (n-aminoalkyl)carbamate | Linker (e.g., PEG, Alkyl) | 1.1 - 1.2 |

| HATU | Coupling Agent | 1.2 - 1.5 |

| DIPEA (N,N-Diisopropylethylamine) | Base | 3.0 - 5.0 |

| DMF (N,N-Dimethylformamide) | Solvent | 0.1 M (Concentration) |

| TFA (Trifluoroacetic acid) | Deprotection Agent | Excess (20% v/v) |

Protocol 1: Synthesis of Linker-Ligand Intermediate

This step attaches the linker to the benzoic acid handle via a stable amide bond.

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask or vial, dissolve 3-(2,6-dioxopiperidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature (RT) for 5–10 minutes to activate the carboxylic acid (formation of the OAt ester).

-

Note: The solution typically turns slightly yellow.

-

-

Coupling: Add the Mono-Boc diamine linker (1.1 eq) (e.g., tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate for a PEG2 linker).

-

Reaction: Stir the reaction mixture at RT under an inert atmosphere (

or Ar) for 2–4 hours.-

Monitoring: Monitor reaction progress by LC-MS. Look for the disappearance of the starting acid (

) and formation of the product (

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

1M HCl (or 5% Citric Acid) – to remove excess DIPEA/amines.

-

Saturated

– to remove unreacted acid. -

Brine (Saturated NaCl).

-

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via Flash Column Chromatography (SiO2), typically eluting with a gradient of Hexanes/EtOAc or DCM/MeOH (0-10%).

Protocol 2: Boc-Deprotection & Final Assembly

This step exposes the terminal amine on the linker and couples it to the Protein of Interest (POI) ligand.

Step-by-Step Methodology:

-

Deprotection:

-

Dissolve the Boc-Linker-Ligand intermediate in DCM.

-

Add TFA (20–50% v/v). Stir at RT for 1 hour.

-

Monitoring: LC-MS should show complete loss of the Boc group (Mass -100 Da).

-

Workup: Concentrate in vacuo. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The product is obtained as a TFA salt.

-

-

Final Coupling:

-

Dissolve the POI Ligand-Acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (4.0–5.0 eq). Note: Extra base is needed to neutralize the amine-TFA salt.

-

Add the Amine-Linker-Ligand (TFA salt) (1.0 eq).

-

Stir at RT for 2–16 hours.

-

-

Purification (Final PROTAC):

-

The final PROTAC is often complex and polar. Purify via Preparative HPLC (Reverse Phase C18).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.

-

Lyophilize the fractions to obtain the final PROTAC powder.

-

Quality Control & Validation

Analytical Characterization

-

1H NMR (DMSO-d6 or CDCl3):

-

Verify the Benzoic Acid Phenyl protons (multiplets, typically 7.5–8.5 ppm).

-

Verify the Glutarimide protons : Look for the characteristic multiplets of the piperidine-2,6-dione ring (approx. 2.0–3.0 ppm).

-

Critical Check: Ensure the glutarimide ring is intact (imide hydrolysis is a common side reaction). The integration should match the expected proton count.

-

-

LC-MS: Confirm purity (>95%) and correct molecular weight (

).

Functional Validation (Biological)

-

Negative Control Verification: If using this molecule as a negative control (due to N-linkage), confirm lack of degradation in a Western Blot assay compared to a standard Thalidomide/Pomalidomide-based PROTAC.

-

Competition Assay: Perform a competition assay with free Thalidomide. If the synthesized PROTAC is active, excess Thalidomide should rescue the degradation. If inactive (as expected for N-linked), no degradation should be observed initially.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield in Coupling | Steric hindrance or poor solubility. | Switch to stronger coupling agents (e.g., COMU) or increase temperature to 40°C. Ensure DMF is dry. |

| Glutarimide Hydrolysis | Basic conditions (high pH) or aqueous workup. | Minimize exposure to strong base. Use dilute acid (Citric acid) for workup. Store compound dry at -20°C. |

| Incomplete Deprotection | Old TFA or insufficient time. | Use fresh TFA. Ensure complete removal of TFA before the next coupling step (residual TFA can quench the next reaction). |

| No Degradation Observed | Ligand Structure (N-linked). | Verify Ligand Choice: As noted, N-linked glutarimides are typically poor CRBN binders. If degradation is required, switch to 3-(2,6-dioxopiperidin-3-yl)benzoic acid (C-linked). |

References

-

Bartlett, D. W., & Gilbert, A. M. (2019). Synthesis and Evaluation of Cereblon-Based PROTACs. In Methods in Molecular Biology. Springer Protocols.

- Context: General protocols for amide coupling in PROTAC synthesis.

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.

- Context: Structural basis of CRBN binding, highlighting the necessity of the unsubstituted imide NH (which is blocked in the user's N-linked molecule).

-

PubChem Compound Summary. (2024). 3-(2,6-Dioxopiperidin-1-yl)benzoic acid (CAS 140213-08-7).

- Context: Verification of the specific chemical structure and identifiers.

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation.[1] Cell Chemical Biology, 27(8), 998-1015.

- Context: Comprehensive review of PROTAC design, linker chemistry, and control compounds.

Sources

Application Note: Western Blot Analysis for Protein Degradation with 3-(2,6-dioxopiperidin-1-yl)benzoic acid PROTACs

Abstract & Introduction

This application note details the protocol for evaluating Proteolysis Targeting Chimeras (PROTACs) synthesized using 3-(2,6-dioxopiperidin-1-yl)benzoic acid as the E3 ligase recruiting moiety. This molecule features a glutarimide ring (essential for Cereblon/CRBN binding) linked to a benzoic acid handle, which serves as the conjugation site for the linker-warhead assembly.

Validating these PROTACs requires rigorous Western blot analysis to distinguish true catalytic degradation from simple binding inhibition.[1] This guide addresses the unique challenges of CRBN-based degraders, including the "Hook Effect," time-dependent kinetics, and the calculation of potency (

The Mechanism of Action

PROTACs function by inducing proximity.[2][3] The 3-(2,6-dioxopiperidin-1-yl)benzoic acid moiety recruits the CRBN-DDB1-CUL4A E3 ligase complex, while the warhead binds the Protein of Interest (POI). This formation of a Ternary Complex facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for proteasomal degradation.

Figure 1: Mechanism of PROTAC-mediated degradation via the Ubiquitin-Proteasome System.[3][4]

Experimental Design Strategy

To validate 3-(2,6-dioxopiperidin-1-yl)benzoic acid PROTACs, three distinct experiments are required.

A. Dose-Response (Potency & Hook Effect)

Determine the concentration required for 50% degradation (

-

Range: 0.1 nM to 10 µM (semi-log steps).

-

Critical Insight: High concentrations of PROTAC can saturate both the POI and E3 ligase independently, preventing ternary complex formation.[6] This results in the Hook Effect , where degradation efficacy drops at high doses [1].[7]

B. Time-Course (Kinetics)

Degradation is time-dependent. CRBN-based degraders often show slower kinetics compared to VHL-based degraders due to the necessity of de novo protein synthesis for CRBN recovery in some contexts.

-

Timepoints: 0, 4, 8, 16, 24 hours.

C. Mechanistic Rescue (Validation)

Prove that signal loss is due to proteasomal degradation, not transcriptional downregulation or epitope masking.

-

Control 1: Co-treatment with MG132 (Proteasome inhibitor).

-

Control 2: Co-treatment with MLN4924 (Neddylation inhibitor, blocks CRL4 activity).

-

Control 3: Competition with free 3-(2,6-dioxopiperidin-1-yl)benzoic acid (blocks E3) or free Warhead (blocks POI).

Detailed Protocol

Phase 1: Reagent Preparation & Cell Treatment

Reagent Note: 3-(2,6-dioxopiperidin-1-yl)benzoic acid derivatives can be hydrophobic. Ensure the PROTAC is fully dissolved in DMSO before adding to media.

-

Stock Solution: Prepare a 10 mM stock of the PROTAC in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Seeding: Seed cells (e.g., HEK293, HeLa, or disease-relevant lines) in 6-well plates. Aim for 70-80% confluency at the time of lysis.

-

Treatment:

-

Dilute PROTAC in fresh media to 10x the final concentration.

-

Add dropwise to cells to avoid local DMSO toxicity. Final DMSO concentration must be <0.5% (ideally 0.1%).

-

Rescue Wells: Pre-treat with 10 µM MG132 for 1 hour before adding the PROTAC if testing rescue.

-

Phase 2: Cell Lysis (Critical Step)

Proper lysis is crucial to solubilize the POI while preventing post-lysis degradation or deubiquitination.

-

Wash: Aspirate media and wash cells 2x with ice-cold PBS.

-

Lysis Buffer: Use RIPA Buffer supplemented with:

-

Protease Inhibitor Cocktail (1x)

-

Phosphatase Inhibitor (if POI is phosphorylated)

-

Optional: 10 mM N-Ethylmaleimide (NEM) if analyzing ubiquitination status (inhibits deubiquitinases).

-

-

Collection: Scrape cells on ice. Transfer to microcentrifuge tubes.

-

Agitation: Incubate on ice for 20 minutes with intermittent vortexing.

-

Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.

-

Quantification: Perform BCA assay to normalize total protein.

Phase 3: Western Blotting Workflow

Figure 2: Optimized Western Blot Workflow for Quantitative Degradation Analysis.

Key Technical Considerations:

-

Loading: Load 10-20 µg of total protein per lane.

-

Membrane: Nitrocellulose (0.45 µm) is standard; use PVDF (0.2 µm) for low molecular weight proteins.

-

Antibodies:

-

Primary: Anti-POI and Anti-Loading Control (GAPDH, Vinculin, or Beta-Actin).

-

Note: Ensure the Loading Control molecular weight does not interfere with the POI.

-

-

Detection: Use a high-sensitivity chemiluminescent substrate (e.g., ECL Prime) or Near-Infrared Fluorescence (Li-Cor) for better linearity.

Data Analysis & Interpretation

Quantitative Metrics

Quantify band intensity using software like ImageJ or Image Studio.

-

Normalization: Divide the POI signal by the Loading Control signal for each lane.

-

Relative to Vehicle: Normalize all treated samples to the DMSO control (set to 100%).

Calculating and

Plot the % Protein Remaining (Y-axis) vs. Log[PROTAC] (X-axis). Fit the data using a non-linear regression (4-parameter logistic equation) .

| Parameter | Definition | Target Value |

| Concentration at which 50% of the maximal degradation is achieved.[5] | < 100 nM (High Potency) | |

| The maximum percentage of protein degraded (bottom of the curve). | > 80% (High Efficacy) | |

| Hook Point | Concentration where degradation efficiency begins to reverse. | > |

Troubleshooting the Hook Effect

If you observe a "U-shaped" curve where the signal returns at high concentrations (e.g., >1 µM):

-

Cause: Formation of binary complexes (PROTAC-POI and PROTAC-CRBN) outcompeting the ternary complex [2].

-

Solution: This confirms the mechanism is PROTAC-driven. Do not discard the data; it validates the mode of action. Report the

at the nadir of the curve.

References

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link

-

Pettersson, M., & Crews, C. M. (2019).[3] PROteolysis TArgeting Chimeras (PROTACs) — Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. Link

-

Hughes, S. J., et al. (2020). PROTAC-mediated degradation of Bruton's tyrosine kinase is inhibited by covalent binding to Cys481. Cell Chemical Biology, 27(9), 1151-1161. Link

-

Bio-Techne. (2023). Western Blot Analysis of PROTAC-Mediated Degradation. Application Note. Link

-

PubChem. (2023). 3-(2,6-Dioxopiperidin-1-yl)benzoic acid Compound Summary. National Library of Medicine. Link

Sources

Application Note: In Vitro Degradation Assays Using 3-(2,6-dioxopiperidin-1-yl)benzoic Acid

[1]

Introduction & Mechanistic Basis[1][2][3]

The Molecule: A Functionalized CRBN Handle

3-(2,6-dioxopiperidin-1-yl)benzoic acid is a specialized synthetic building block designed for the development of Proteolysis Targeting Chimeras (PROTACs). Structurally, it consists of a glutarimide ring (the pharmacophore responsible for binding Cereblon, CRBN) attached to a benzoic acid moiety.

Unlike Thalidomide or Pomalidomide, which are often derivatized at the phthalimide nitrogen or the 4-amino position, this molecule provides a carboxylic acid functional handle . This allows for facile amide coupling to amine-terminated linkers, enabling the rapid synthesis of degraders without complex protection/deprotection chemistry.

Mechanism of Action: Event-Driven Pharmacology

The utility of this molecule lies in its ability to recruit the E3 ubiquitin ligase complex (CRL4-CRBN). When conjugated to a ligand targeting a Protein of Interest (POI), the resulting PROTAC induces the formation of a ternary complex (POI-PROTAC-E3).[1][2][3][4][5][6] This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for proteasomal degradation.

Experimental Workflow Overview

To validate the efficacy of degraders built from this anchor, researchers must follow a three-phase workflow:

-

Chemical Conjugation: Linking the acid to a POI ligand.

-

Biophysical Validation: Confirming CRBN binding retention (Fluorescence Polarization).

-

Cellular Degradation: Quantifying POI knockdown (Western Blot/HiBiT).

Caption: Workflow from chemical synthesis of the anchor to biological degradation.

Phase I: Biophysical Validation (CRBN Binding)

Before proceeding to cellular assays, it is critical to verify that the conjugation of the linker to the benzoic acid handle has not sterically hindered CRBN binding.

Protocol: Fluorescence Polarization (FP) Competition Assay

Objective: Determine the IC50 of your synthesized PROTAC against a known fluorescent CRBN tracer (e.g., Cy5-Thalidomide).

Materials:

-

Recombinant Human CRBN-DDB1 Complex.

-

Tracer: Cy5-Thalidomide (Ex/Em: 630/690 nm).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

-

Plate: Black, low-binding 384-well microplate.

Procedure:

-

Preparation: Dilute CRBN protein to a concentration equal to its Kd for the tracer (typically ~50–100 nM).

-

Tracer Mix: Prepare Cy5-Thalidomide at 10 nM in Assay Buffer.

-

Compound Titration: Prepare a 10-point serial dilution of your PROTAC (and the free 3-(2,6-dioxopiperidin-1-yl)benzoic acid as a control) in DMSO. Final DMSO concentration in assay should be <1%.

-

Incubation:

-

Read: Incubate for 60 min at RT and read Fluorescence Polarization (mP) on a multi-mode reader.

Acceptance Criteria:

-

The free acid (parent) should show an IC50 in the low micromolar/high nanomolar range.

-

The PROTAC should retain binding affinity (IC50 < 5 µM). If affinity is lost, the linker attachment point is sterically clashing.

Phase II: Cellular Degradation Assay (Western Blot)

This is the gold standard for verifying "Event-Driven" degradation.

Experimental Design & Controls

To claim a molecule is a PROTAC, you must prove three things:

-

Dose-Dependency: Degradation correlates with concentration.

-

CRBN-Dependence: Excess free ligand blocks degradation.

-

Proteasome-Dependence: Proteasome inhibitors block degradation.[8]

| Condition | Reagent Added | Purpose | Expected Result |

| Vehicle | DMSO | Baseline | 100% Protein Signal |

| Test | PROTAC (0.1 nM – 10 µM) | Measure Potency | Loss of Signal (Sigmoidal) |

| Competition | PROTAC + Excess Pomalidomide (10 µM) | Prove E3 Mechanism | Rescue of Signal (No degradation) |

| Rescue | PROTAC + MG-132 (10 µM) | Prove UPS Mechanism | Rescue of Signal |

Step-by-Step Protocol

1. Cell Culture and Treatment[9]

-

Cell Line: HEK293T, HeLa, or disease-relevant line (e.g., MM1.S for myeloma).

-

Seeding: Plate cells in 6-well plates (0.5 x 10^6 cells/well) 24 hours prior to treatment.

-

Dosing: Treat cells with PROTAC for 6 to 18 hours .

-

Note: 3-(2,6-dioxopiperidin-1-yl)benzoic acid derivatives often show rapid kinetics. A time-course (4h, 8h, 24h) is recommended for initial characterization.

-

2. Lysis and Harvesting

-

Wash cells 2x with ice-cold PBS.

-

Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

-

Critical: Add 10 mM N-Ethylmaleimide (NEM) to the lysis buffer if monitoring ubiquitination, to inhibit deubiquitinases.

-

-

Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).

3. Immunoblotting[2][5][9]

-

Load 20–30 µg total protein per lane.

-

Primary Antibodies:

-

Anti-[Target Protein] (e.g., BRD4, KRAS).

-

Anti-CRBN (to ensure ligase levels aren't affected).

-

Anti-GAPDH/Vinculin (Loading Control).

-

-

Detection: Chemiluminescence (ECL).[9] Ensure exposure is within the linear dynamic range.

Data Analysis & The "Hook Effect"

PROTACs exhibit a non-monotonic dose-response curve known as the Hook Effect .[6]

Understanding the Hook Effect

At very high concentrations of PROTAC, the binary complexes (PROTAC-POI and PROTAC-CRBN) outcompete the formation of the productive ternary complex (POI-PROTAC-CRBN).

-

Low Concentration: Little ternary complex formed.

-

Optimal Concentration: Maximum ternary complex = Maximum Degradation (Dmax).

-

High Concentration: "Hook" appears; degradation efficiency decreases as PROTAC molecules saturate both POI and E3 separately.

Calculating DC50 and Dmax

Quantify bands using densitometry (e.g., ImageJ). Normalize Target signal to Loading Control signal.

-

Dmax (Maximum Degradation): The lowest normalized protein level observed (e.g., 5% remaining = 95% Dmax).

-

DC50 (Concentration for 50% Degradation): The concentration at which half of the Dmax is achieved.

Equation for Fitting:

Use a bell-shaped or biphasic dose-response model in GraphPad Prism if the Hook effect is prominent. For standard potency, use:

Troubleshooting Guide

| Observation | Root Cause | Solution |

| No Degradation | Poor Cell Permeability | The benzoic acid moiety can be polar. Ensure the linker/POI ligand balances lipophilicity (cLogP 3–5). |

| No Degradation | Linker Steric Clash | The linker length may be insufficient. Synthesize analogs with PEG3, PEG5, or Alkyl-C6 linkers. |

| Cytotoxicity | Off-target effects | Perform a CellTiter-Glo assay. 3-(2,6-dioxopiperidin-1-yl)benzoic acid derivatives can degrade IKZF1/3 (neosubstrates). Check IKZF1/3 levels. |

| Weak Band Signal | Low Basal Expression | Use a cell line with higher endogenous expression or transfect a HiBiT-tagged construct. |

References

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. Link

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link

-

BPS Bioscience. Cereblon Binding Assay Kit (FP) Protocol. Link

-

Promega. NanoBRET™ TE Intracellular E3 Ligase Assays. Link

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link

Sources

- 1. opendata.uni-halle.de [opendata.uni-halle.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. refeyn.com [refeyn.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. escholarship.org [escholarship.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Development of 3-(2,6-dioxopiperidin-1-yl)benzoic acid-based PROTACs for Prostate Cancer

For: Researchers, scientists, and drug development professionals

Introduction: A New Paradigm in Prostate Cancer Therapy

Prostate cancer remains a significant global health challenge, with the androgen receptor (AR) continuing to be a primary therapeutic target.[1][2] However, the emergence of resistance to conventional AR inhibitors, often through receptor mutations or overexpression, necessitates innovative therapeutic strategies.[2] Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond simple protein inhibition to induce targeted protein degradation.[3][4]

This guide provides a comprehensive overview and detailed protocols for the development of PROTACs for prostate cancer, with a specific focus on those utilizing 3-(2,6-dioxopiperidin-1-yl)benzoic acid , a derivative of the well-established Cereblon (CRBN) E3 ligase ligand, pomalidomide.[5] By hijacking the cell's own ubiquitin-proteasome system (UPS), these heterobifunctional molecules can effectively eliminate the AR protein, offering a promising strategy to overcome resistance mechanisms.[3] We will delve into the rationale behind the design, synthesis, and evaluation of these targeted protein degraders, providing both the "how" and the "why" to empower your research and development efforts.

The PROTAC Mechanism of Action: Orchestrating Protein Degradation

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), in this case, the Androgen Receptor; a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN); and a linker that connects these two moieties.[6][7] The synergy of these components induces the formation of a ternary complex between the AR, the PROTAC, and the CRBN E3 ligase.[8][9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the AR, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released to catalytically induce the degradation of additional AR molecules.

Figure 1: General mechanism of PROTAC-mediated AR degradation.

Part 1: Synthesis of a Model CRBN-based AR PROTAC

The synthesis of a PROTAC is a modular process, typically involving the separate synthesis of the POI ligand and the E3 ligase ligand, followed by their conjugation via a linker. Here, we outline a representative synthesis of a model AR PROTAC using 3-(2,6-dioxopiperidin-1-yl)benzoic acid as the CRBN-recruiting moiety and a generic amine-functionalized AR ligand.

Protocol 1: Synthesis of a Model AR PROTAC

Objective: To synthesize a model AR PROTAC via amide coupling of an amine-functionalized AR ligand with 3-(2,6-dioxopiperidin-1-yl)benzoic acid.

Materials:

-

3-(2,6-dioxopiperidin-1-yl)benzoic acid

-

Amine-functionalized AR ligand (POI-NH2)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Reversed-phase C18 column for HPLC purification

Procedure:

-

Activation of Carboxylic Acid:

-

In a clean, dry round-bottom flask, dissolve 3-(2,6-dioxopiperidin-1-yl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 10-15 minutes to allow for the formation of the activated ester.

-

-

Amide Coupling:

-

In a separate flask, dissolve the amine-functionalized AR ligand (POI-NH2) (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the solution of the AR ligand.

-

Slowly add the activated ester solution from step 1 to the AR ligand solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

-

Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Flash Column Chromatography (Initial Purification):

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to remove major impurities.

-

-

Reversed-Phase Preparative HPLC (Final Purification):

-

For high purity required for biological assays, further purify the partially purified PROTAC using reversed-phase preparative HPLC with a C18 column.[10]

-

A typical mobile phase system would be a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.

-

Collect fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.

-

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using:

-

LC-MS: To determine the molecular weight and purity.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

-

Part 2: In Vitro Evaluation of PROTAC Efficacy

A series of in vitro assays are crucial to characterize the synthesized PROTAC and validate its mechanism of action. These assays assess the PROTAC's ability to bind its targets, induce ternary complex formation, promote ubiquitination, and ultimately lead to the degradation of the AR protein in prostate cancer cells.

Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of the PROTAC to AR and CRBN individually (binary interactions) and the formation and stability of the AR-PROTAC-CRBN ternary complex.

Principle: SPR is a label-free technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index at a sensor chip surface where a ligand is immobilized.[5][11]

Figure 2: Workflow for SPR-based analysis of ternary complex formation.

Procedure:

-

Immobilization:

-

Immobilize a biotinylated CRBN E3 ligase complex onto a streptavidin-coated SPR sensor chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized CRBN to determine the binary binding affinity (KD).

-

In a separate experiment, immobilize the AR protein and inject the PROTAC to determine its binding affinity to the target.

-

-

Ternary Complex Analysis:

-

Prepare a solution of the AR protein at a near-saturating concentration.

-

Pre-incubate this AR solution with a dilution series of the PROTAC.

-

Inject the pre-incubated PROTAC-AR mixtures over the immobilized CRBN.

-

The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgrams from the binary and ternary binding experiments to appropriate binding models (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

-

Calculate the cooperativity factor (α = KDbinary / KDternary) to quantify the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

-

Protocol 3: Androgen Receptor Degradation Assessment by In-Cell Western (ICW)

Objective: To quantify the dose-dependent degradation of AR in prostate cancer cell lines following PROTAC treatment.

Principle: The In-Cell Western is a quantitative immunofluorescence-based assay performed in a microplate format, offering higher throughput than traditional Western blotting.[8]

Procedure:

-

Cell Seeding and Treatment:

-

Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Fixation and Permeabilization:

-

Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block the cells with a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer or a solution containing fish gelatin).

-

Incubate with a primary antibody specific for the Androgen Receptor.

-

Wash the plate and incubate with a near-infrared fluorescently-labeled secondary antibody.

-

-

Normalization and Imaging:

-

A cell-permeant DNA stain (e.g., DRAQ5™) or a total protein stain can be used for normalization of the signal to cell number.

-

Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey®).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the AR signal in each well and normalize it to the cell number signal.

-

Plot the normalized AR levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

-

| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | AR | CRBN | VCaP, LNCaP | < 1 | > 90 | [1] |

| ARD-69 | AR | VHL | LNCaP | 0.86 | > 95 | [1][12][13] |

| ARD-69 | AR | VHL | VCaP | 0.76 | > 95 | [1][12][13] |

| ARD-69 | AR | VHL | 22Rv1 | 10.4 | > 95 | [1][12][13] |

| ARD-266 | AR | VHL | LNCaP, VCaP, 22Rv1 | 0.2 - 1 | > 95 | [14] |

| ARD-2051 | AR | CRBN | LNCaP, VCaP | 0.6 | > 90 | [15] |

| Z15 | AR/AR-V7 | Unknown | LNCaP | 1050 | N/A | [6] |

| Z15 | AR/AR-V7 | Unknown | 22Rv1 | 1160 (AR), 2240 (AR-V7) | N/A | [6] |

Table 1: Degradation efficiency of selected AR-PROTACs in prostate cancer cell lines.

Protocol 4: Assessment of AR Ubiquitination by TUBE Pull-Down Assay

Objective: To confirm that PROTAC-induced AR degradation is mediated by the ubiquitin-proteasome system by detecting poly-ubiquitinated AR.

Principle: Tandem Ubiquitin Binding Entities (TUBEs) are engineered proteins with a high affinity for poly-ubiquitin chains.[2] TUBE-conjugated resins can be used to pull down poly-ubiquitinated proteins from cell lysates for subsequent detection by Western blotting.[2]

Procedure:

-

Cell Treatment and Lysis:

-

Treat prostate cancer cells with the PROTAC, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of poly-ubiquitinated proteins.

-

Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitinated state of proteins.

-

-

TUBE Pull-Down:

-

Incubate the cell lysates with TUBE-conjugated agarose or magnetic beads to capture poly-ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads.

-

Analyze the eluates by Western blotting using an anti-AR antibody. An increase in high molecular weight smeared bands corresponding to poly-ubiquitinated AR in the PROTAC-treated samples (especially with proteasome inhibition) confirms the mechanism of action.

-

Part 3: Functional Characterization of AR-PROTACs in Prostate Cancer Cells

Beyond demonstrating AR degradation, it is essential to assess the functional consequences of AR depletion in prostate cancer cells.

Protocol 5: Cell Viability Assay

Objective: To determine the effect of AR degradation on the proliferation and viability of prostate cancer cells.

Procedure:

-

Cell Seeding and Treatment:

-

Seed prostate cancer cells in a 96-well plate.

-

Treat the cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).

-

-

Viability Assessment:

-

Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS assay).

-

Measure the luminescence or absorbance according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cell viability against the PROTAC concentration and calculate the IC50 (concentration that inhibits cell growth by 50%).

-

Protocol 6: Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

Objective: To confirm that AR degradation leads to the downregulation of AR-regulated gene transcription.

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat prostate cancer cells with the PROTAC at various concentrations.

-

Extract total RNA from the cells.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

-

qRT-PCR:

-

Perform qRT-PCR using primers specific for known AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene for normalization (e.g., GAPDH).

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method. A dose-dependent decrease in the expression of AR target genes indicates successful functional knockdown of the AR signaling pathway.

-

Conclusion and Future Perspectives

The development of PROTACs targeting the Androgen Receptor using CRBN ligands such as 3-(2,6-dioxopiperidin-1-yl)benzoic acid offers a powerful and promising therapeutic strategy for prostate cancer.[8] The protocols and application notes provided herein offer a comprehensive guide for the synthesis, in vitro evaluation, and functional characterization of these novel targeted protein degraders.

As the field of targeted protein degradation continues to evolve, further research into optimizing linker chemistry, exploring novel E3 ligase ligands, and developing strategies to overcome potential off-target effects will be crucial.[3] The robust and systematic evaluation of PROTAC candidates, as outlined in this guide, will be instrumental in advancing these next-generation therapeutics from the laboratory to the clinic, ultimately providing new hope for patients with prostate cancer.

References

- BenchChem. (2025). Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR). BenchChem.

- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences.

- The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degrad

- Selective androgen receptor degrader (SARD)

- Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. UroToday.

- Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Rockland Immunochemicals.

- BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. BenchChem.

- Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers. PMC.

- Graphviz. (2015). Drawing graphs with dot. Graphviz.

- Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities. PMC.

- Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC)

- BenchChem. (2025).

- Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR)

- Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Predicting PROTAC-targeted Degradation and Designing Androgen Receptor Degraders with AiPROTAC.

- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...

- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC.

- Targeting the Androgen Receptor in AR-Dependent Prost

- Thermo Fisher Scientific. (n.d.). Pull-Down Assays. Thermo Fisher Scientific - US.

- BenchChem. (2025).

- BenchChem. (2025).

- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- R&D Systems. (n.d.).

- G4-PROTAC: Targeted degradation of a G-quadruplex binding protein. The Royal Society of Chemistry.

- Coupling Reagents.

- San Diego State University. (n.d.). His Tag Pulldown Co-Precipitation Interaction Assay Protocol.

- Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.

- BenchChem. (2025). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis. BenchChem.

- Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online, 19(1), 2212-2227.

- Graphviz tutorial. YouTube.

- Creative BioMart. (2024). Protocol of Preparation of Ubiquitinated Protein Samples.

- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online, 11(3), 237-249.

- PROTAC-induced Protein Structural Dynamics in Targeted Protein Degrad

- HPLC purification of peptides and miniature proteins.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prost

- In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. PMC.

Sources

- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arvinas.com [arvinas.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]

- 7. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lifesensors.com [lifesensors.com]

- 12. researchgate.net [researchgate.net]

- 13. urotoday.com [urotoday.com]

- 14. Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Note: Designing PROTAC Linkers for 3-(2,6-dioxopiperidin-1-yl)benzoic Acid

Abstract & Scope

This guide details the strategic design and synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing 3-(2,6-dioxopiperidin-1-yl)benzoic acid as the E3 ligase recruiting moiety.[1] Unlike standard phthalimide-based ligands (e.g., Pomalidomide), this building block features a glutarimide ring directly N-linked to a benzoic acid scaffold.[1] The carboxylic acid functional group serves as the critical "exit vector" for linker attachment.

This note addresses the specific challenges of this scaffold—primarily the hydrolytic instability of the glutarimide ring—and provides a robust, self-validating workflow for generating active degraders.

Rational Design Principles

The Exit Vector Strategy

The meta-position of the carboxylic acid relative to the glutarimide allows the linker to extend away from the Cereblon (CRBN) binding pocket, minimizing steric clash. When designing the linker, the "exit vector" determines the trajectory of the Target Protein (POI) ligand.

-

Recommendation: Use rigid linkers (e.g., piperazine-based) initially to define the trajectory, followed by flexible PEG chains to allow conformational sampling.

Linker Composition & Length (The "Goldilocks" Zone)

Linker length is the primary determinant of Ternary Complex cooperativity (

-

Too Short (< 4 atoms): Steric clash prevents simultaneous binding of POI and E3.

-

Too Long (> 20 atoms): Entropic penalty reduces binding affinity; "Hook Effect" dominates at lower concentrations.[1]

-

Optimal Starting Library: Synthesize a focused library of 3 linkers:

Visualizing the Design Logic

The following diagram illustrates the structural logic required to induce the ternary complex.

Figure 1: Structural logic of the PROTAC Ternary Complex. The benzoic acid handle connects the E3 ligand to the linker, enabling the recruitment of the POI to Cereblon.

Synthetic Protocol: Amide Coupling

Critical Challenge: The glutarimide ring (2,6-dioxopiperidine) is susceptible to base-catalyzed hydrolysis (ring-opening), which destroys CRBN binding affinity.[1] Solution: Use anhydrous conditions, non-nucleophilic bases, and avoid prolonged exposure to basic aqueous workups.

Materials

-

Building Block: 3-(2,6-dioxopiperidin-1-yl)benzoic acid (1.0 equiv)

-

Amine-Linker-Warhead: Functionalized amine precursor (1.1 equiv)[1]

-

Coupling Reagent: HATU (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure

-

Activation (The "Pre-activation" Method):

-

Coupling:

-

Workup (Crucial for Glutarimide Stability):

-

Do NOT perform a standard saturated NaHCO3 wash.[1] The high pH will open the glutarimide ring.

-

Preferred: Dilute reaction with DMSO and proceed directly to Prep-HPLC.[1]

-

Alternative: Dilute with Ethyl Acetate, wash once with 0.1 N HCl (acidic wash stabilizes the ring), then Brine. Dry over Na2SO4 and concentrate.

-

-

Purification:

Figure 2: Reaction workflow emphasizing checkpoints to preserve the glutarimide ring integrity.

Biological Validation (The Self-Validating System)[1]

To confirm the molecule works as a PROTAC and not just an inhibitor, you must prove mechanism-dependent degradation .

Assay 1: Binary Binding (Fluorescence Polarization)[1]

-

Purpose: Verify the linker attachment didn't destroy binding to CRBN.

-

Method: Competitive displacement of a fluorescent Thalidomide probe.

-

Success Criteria: The synthesized PROTAC should displace the probe with an IC50 < 1 µM.

Assay 2: Degradation & The "Hook Effect" (Western Blot)

-

Protocol: Treat cells with increasing concentrations of PROTAC (0, 1, 10, 100, 1000, 10000 nM) for 16–24 hours.

-